(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2242422-21-3
VCID: VC3154096
InChI: InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(3-14)6(12-13-7)4-1-2-4/h4,14H,1-3H2,(H,12,13)
SMILES: C1CC1C2=C(C(=NN2)C(F)(F)F)CO
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

CAS No.: 2242422-21-3

Cat. No.: VC3154096

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol - 2242422-21-3

Specification

CAS No. 2242422-21-3
Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Standard InChI InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(3-14)6(12-13-7)4-1-2-4/h4,14H,1-3H2,(H,12,13)
Standard InChI Key QJSHTJTUMRSBMN-UHFFFAOYSA-N
SMILES C1CC1C2=C(C(=NN2)C(F)(F)F)CO
Canonical SMILES C1CC1C2=C(C(=NN2)C(F)(F)F)CO

Introduction

Chemical Structure and Properties

The compound (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol features a pyrazole core structure with three key substituents. This heterocyclic compound contains a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, a trifluoromethyl group at position 3, a hydroxymethyl group (-CH₂OH) at position 4, and a cyclopropyl group at position 5. The presence of the trifluoromethyl group (CF₃) significantly influences the compound's physical and chemical properties, typically enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

The trifluoromethyl group, a common motif in medicinal chemistry, tends to increase compound stability against enzymatic degradation. This feature is particularly valuable in drug development, as it can extend the half-life of potential pharmaceutical compounds. Additionally, the CF₃ group affects the electronic properties of the pyrazole ring by drawing electron density away from the ring through its strong electron-withdrawing effects, which can influence reactivity patterns and binding interactions with biological targets.

The hydroxymethyl group at position 4 provides a key functional handle for further derivatization and contributes hydrogen bonding capability, which may enhance solubility and target interaction profiles. This hydroxyl functionality can serve as a reaction site for esterification, etherification, or oxidation reactions, making the compound a versatile precursor for more complex structures. The presence of this polar group likely balances the lipophilicity contributed by the trifluoromethyl and cyclopropyl groups.

The cyclopropyl group at position 5 is another structural feature that contributes to the compound's unique properties. Cyclopropyl substituents are known to enhance metabolic stability and can introduce conformational constraints that may affect binding specificity to biological targets. The strained three-membered ring of the cyclopropyl group can also influence the electronic properties of adjacent functional groups through hyperconjugation effects.

Physical Properties

While specific experimental data for (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is limited in the literature, the compound's physical properties can be reasonably inferred from related structures. Based on structural analysis, this compound would likely exist as a crystalline solid at room temperature with moderate to low water solubility. The presence of the hydroxyl group would contribute to some degree of hydrogen bonding capacity, while the trifluoromethyl and cyclopropyl groups would enhance lipophilicity.

The molecular weight of the compound is approximately 246.19 g/mol, calculated based on its molecular formula C₈H₉F₃N₂O. The compound would likely exhibit UV absorption characteristics typical of substituted pyrazoles, which could be useful for analytical detection and quantification purposes. Due to the presence of the trifluoromethyl group, the compound would also be amenable to detection by ¹⁹F NMR spectroscopy, providing a convenient analytical handle for tracking reactions and metabolic transformations.

Trifluoromethylated compounds typically display enhanced thermal stability compared to their non-fluorinated counterparts, a property that would be beneficial for processing and formulation. The melting and boiling points would be influenced by the combination of the hydrogen-bonding hydroxyl group and the lipophilic fluorinated and cyclopropyl moieties, though precise values would require experimental determination.

Spectroscopic Characteristics

The spectroscopic profile of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol would include distinctive features that could aid in its identification and characterization. In proton NMR (¹H NMR) spectroscopy, the compound would exhibit characteristic signals for the cyclopropyl group (typically appearing as complex multiplets between 0.5-1.5 ppm), the hydroxymethyl group (showing a singlet or doublet around 4.5-5.0 ppm for the CH₂ protons), and potentially a broad singlet for the exchangeable hydroxyl proton (variable position, often around 2-5 ppm depending on concentration and solvent).

The ¹⁹F NMR spectrum would display a distinctive singlet signal for the trifluoromethyl group, typically in the region of -60 to -70 ppm relative to CFCl₃. This fluorine signal would provide a highly characteristic marker for the compound. Carbon-13 NMR (¹³C NMR) would show characteristic signals for the pyrazole ring carbons, with the carbon attached to the trifluoromethyl group showing quartet splitting due to carbon-fluorine coupling.

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight of 246.19, along with fragmentation patterns involving loss of the hydroxymethyl group, fragmentation of the cyclopropyl ring, and other characteristic breakdown products of trifluoromethylated pyrazoles. Infrared spectroscopy would reveal characteristic absorption bands for the hydroxyl group (broad band around 3300-3500 cm⁻¹), the C-F stretching of the trifluoromethyl group (1100-1200 cm⁻¹), and the C=N stretching vibrations of the pyrazole ring (1400-1600 cm⁻¹).

Applications in Medicinal Chemistry

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial in optimizing compounds for specific biological targets. In the case of trifluoromethylated pyrazoles, several structural features contribute to their biological activity profiles. The trifluoromethyl group typically enhances binding affinity through both electronic effects and hydrophobic interactions with lipophilic pockets in target proteins.

The hydroxymethyl group at position 4 of the pyrazole ring can participate in hydrogen bonding with polar residues in binding sites, potentially providing selectivity for specific targets. This functionality also offers a convenient point for structural elaboration, allowing medicinal chemists to explore SAR through the synthesis of esters, ethers, or other derivatives.

The cyclopropyl group at position 5 may contribute to target selectivity through conformational effects and hydrophobic interactions. The rigid, strained nature of the cyclopropyl ring can lock the molecule into specific conformations that may be advantageous for binding to particular protein targets. Additionally, the cyclopropyl group is known to act as a bioisostere for other small hydrophobic groups, such as vinyl or ethyl substituents, potentially offering improved metabolic profiles.

Position-specific effects are important considerations in pyrazole chemistry. The specific arrangement of substituents on the pyrazole ring in (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may confer unique properties compared to isomeric structures with different substitution patterns. Systematic variation of substituent positions could provide valuable insights into optimal arrangements for specific biological activities.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic techniques are essential for the analysis, purification, and quality control of complex organic compounds like (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. High-performance liquid chromatography (HPLC) would be a primary method for both analytical and preparative purposes. Reverse-phase HPLC using C18 columns would likely be effective, with mobile phases consisting of acetonitrile/water or methanol/water gradients, potentially with acid modifiers such as trifluoroacetic acid or formic acid to improve peak shape.

The search results mention mass-directed reverse phase chromatography for the purification of related compounds, which suggests that similar approaches would be applicable to (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. The compound's UV absorption properties, conferred by the pyrazole ring system, would facilitate detection using standard UV detectors at wavelengths typically in the range of 220-280 nm.

Gas chromatography (GC) might also be applicable, particularly if the compound is derivatized to improve volatility, such as through silylation of the hydroxyl group. The presence of the trifluoromethyl group would make the compound amenable to detection by electron capture detectors, which are highly sensitive for halogenated compounds. Thin-layer chromatography (TLC) would be useful for reaction monitoring and initial purity assessments, with visualization potentially accomplished through UV absorption or appropriate staining reagents.

For more complex mixtures or challenging separations, two-dimensional chromatographic techniques might be employed, combining orthogonal separation mechanisms to achieve improved resolution. The development of optimized chromatographic methods would be essential for ensuring the purity and identity of synthesized material, particularly for applications in medicinal chemistry or other fields requiring high-purity compounds.

Spectroscopic Identification

Spectroscopic methods play a crucial role in structure elucidation and confirmation for novel organic compounds. For (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and potentially X-ray crystallography would provide comprehensive structural information.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns that could aid in structural verification. High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula. The search results mention liquid chromatography-mass spectrometry (LC-MS) analysis for related compounds, with electrospray ionization (ESI) being a common ionization technique for such analyses.

Infrared spectroscopy would reveal characteristic absorption bands for key functional groups, while UV-visible spectroscopy could provide information about electronic transitions and potentially be useful for quantitative analyses. For definitive confirmation of three-dimensional structure, X-ray crystallography would be the method of choice, though this would require obtaining suitable single crystals of the compound.

Reactivity and Chemical Transformations

Functional Group Reactivity

The reactivity of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is defined by its three main functional components: the pyrazole ring, the hydroxymethyl group, and the substituents (trifluoromethyl and cyclopropyl groups). Each of these components can participate in different types of chemical transformations, offering numerous possibilities for derivatization and modification.

The pyrazole N-H group (at position 1) represents another site for potential functionalization. N-alkylation or N-acylation reactions could provide access to a range of derivatives with modified properties. The pyrazole ring itself may participate in various reactions typical of aromatic heterocycles, although the presence of substituents at positions 3, 4, and 5 would limit the sites available for electrophilic aromatic substitution reactions.

Derivative Synthesis

Esterification of the hydroxyl group would yield compounds of the type (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl esters. These could be prepared using standard esterification conditions, such as reaction with acid chlorides or anhydrides in the presence of bases like triethylamine or pyridine. The search results describe the preparation of tosylate derivatives of related alcohols, which achieve high yields (66-86%) under various conditions. Similar approaches could be applied to the target compound.

Etherification would provide access to (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl ethers. These might be prepared through Williamson ether synthesis using the alkoxide derived from the alcohol, or via the tosylate intermediate mentioned above. Such ethers could have modified physicochemical properties compared to the parent alcohol, potentially affecting solubility, lipophilicity, and binding characteristics in biological systems.

Oxidation of the hydroxymethyl group could yield the corresponding aldehyde or carboxylic acid derivatives, expanding the range of potential transformations. The aldehyde could serve as an intermediate for reactions such as reductive amination to introduce amino functionality, while the carboxylic acid would enable amide formation and other acyl transfer reactions.

N-functionalization of the pyrazole ring would provide another avenue for derivatization. N-alkylation using alkyl halides or other alkylating agents in the presence of bases like potassium carbonate could yield compounds with modified properties. The regioselectivity of such reactions would need to be carefully controlled, as pyrazoles can potentially undergo alkylation at either nitrogen atom.

Biological Activity and Applications

Structure-Based Design and Optimization

Rational design and optimization of compounds based on the (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol scaffold would typically involve computational approaches combined with experimental testing. Structure-based design strategies would focus on understanding the three-dimensional interactions between the compound and potential biological targets.

Quantitative structure-activity relationship (QSAR) studies would be valuable for identifying correlations between structural features and biological activity. By systematically varying substituents and measuring the resulting changes in activity, researchers could develop predictive models to guide further optimization efforts. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and molecular electrostatic potential maps would be particularly relevant for understanding structure-activity trends.

The search results provide examples of synthetic approaches that could be applicable to the preparation of derivatives for SAR studies. For instance, the various conditions for tosylation of hydroxymethyl groups could be adapted to functionalize the target compound, enabling the synthesis of diverse derivatives for biological evaluation.

Iterative cycles of design, synthesis, testing, and refinement would be necessary to optimize compounds for specific therapeutic applications. This process would likely involve collaboration between medicinal chemists, computational chemists, and biologists to ensure that structural modifications are guided by both theoretical predictions and experimental feedback.

Industrial Applications and Scale-Up Considerations

Analytical Control Strategies

Robust analytical control strategies are essential for ensuring the quality and consistency of chemical products at industrial scale. For (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, a comprehensive analytical package would need to be developed to monitor the synthesis, control in-process materials, and verify final product quality.

In-process controls would focus on monitoring reaction progress and identifying potential issues before they impact product quality. Techniques such as HPLC, TLC, or spectroscopic methods (e.g., infrared spectroscopy with attenuated total reflectance) could be employed for real-time or near-real-time monitoring of reaction mixtures. The search results mention monitoring reactions by techniques such as 1H-NMR and TLC, which could be adapted or replaced with more industry-friendly approaches for large-scale manufacturing.

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